Boiling Point: Isoamyl Levulinate Requires Higher-Temperature Processing Than Ethyl or Butyl Levulinate
Isoamyl levulinate exhibits a substantially higher normal boiling point than its shorter-chain homologues, directly impacting distillation, spray-drying, and high-temperature flavor application windows. The atmospheric boiling point of isoamyl levulinate is reported as approximately 252–253 °C, compared to ~238 °C for n-butyl levulinate and ~203–205 °C for ethyl levulinate [1]. This ~47–50 °C differential over ethyl levulinate means that processes requiring a low-to-moderate boiling ester for volatile top-note delivery cannot substitute isoamyl levulinate without fundamentally altering thermal process parameters and flavor release kinetics.
| Evidence Dimension | Normal Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | ~252–253 °C |
| Comparator Or Baseline | Ethyl levulinate: ~203–205 °C; n-Butyl levulinate: ~237–238 °C |
| Quantified Difference | Isoamyl levulinate boils ~47–50 °C higher than ethyl levulinate and ~15 °C higher than n-butyl levulinate |
| Conditions | Atmospheric pressure (760 mmHg); data compiled from multiple primary and vendor sources (ChemicalBook, Wikipedia, Parchem, TCI). |
Why This Matters
For procurement, this large boiling point gap dictates equipment selection (distillation columns, reactors), energy input for solvent removal, and suitability for high-temperature versus low-temperature volatile flavor delivery systems.
- [1] Wikipedia. Ethyl levulinate: Boiling point 203–205 °C. View Source
